molecular formula C6H3ClFIZn B3041523 3-Chloro-4-fluorophenylzinc iodide CAS No. 312624-19-4

3-Chloro-4-fluorophenylzinc iodide

Cat. No.: B3041523
CAS No.: 312624-19-4
M. Wt: 321.8 g/mol
InChI Key: XHCKYSVZNOHHHD-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorophenylzinc iodide is a useful research compound. Its molecular formula is C6H3ClFIZn and its molecular weight is 321.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cross-Coupling Reactions

3-Chloro-4-fluorophenylzinc iodide is utilized in cross-coupling reactions. For instance, aryl(fluoro)silacyclobutanes and aryl(chloro)silacyclobutanes undergo cross-coupling with aryl iodides. The use of specific ligands dramatically affects the rate of reaction and homocoupling extent, enabling the synthesis of diverse unsymmetrical biaryls (Denmark & Wu, 1999).

Synthesis of Halide Sensitive Dyes

The compound is important in the synthesis of halide sensitive dyes. A study shows that acridizinium salts containing fluoro and chloro substituents, including this compound, have improved properties for sensing bromide and iodide ions compared to common quinolinium and acridinium fluorophores (Jagt, Soleimani Kheibari, & Nitz, 2009).

Photodynamic Antibacterial Properties

This compound has been studied for its potential in synthesizing materials with antibacterial properties. For example, a chloro[2,9,16(2,9,17)-trikis-4-(N-methylpyridyloxy)]subphthalocyaninnato boron(III) iodide was synthesized using a method involving this compound. This compound showed significant photodynamic inactivation against Escherichia coli (Spesia & Durantini, 2008).

Semiconductor Research

In semiconductor research, this compound is a component in the synthesis of hybrid metal iodide perovskites, which are studied for their charge transport properties and potential in semiconducting applications. These materials display high mobilities and photoluminescent properties (Stoumpos, Malliakas, & Kanatzidis, 2013).

Fluorescence Quenching Studies

This compound has been used in studies related to fluorescence quenching mechanisms. Research investigating the quenching of protein fluorescence by iodide ions used this compound, providing insights into the molecular interactions that occur in biological systems (Lehrer, 1971).

Properties

IUPAC Name

1-chloro-2-fluorobenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCKYSVZNOHHHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299553
Record name (3-Chloro-4-fluorophenyl)iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-19-4
Record name (3-Chloro-4-fluorophenyl)iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorophenylzinc iodide
Reactant of Route 2
3-Chloro-4-fluorophenylzinc iodide
Reactant of Route 3
3-Chloro-4-fluorophenylzinc iodide
Reactant of Route 4
3-Chloro-4-fluorophenylzinc iodide
Reactant of Route 5
3-Chloro-4-fluorophenylzinc iodide
Reactant of Route 6
3-Chloro-4-fluorophenylzinc iodide

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